2-(4-ethylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)propanamide
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Overview
Description
- Its chemical formula is C20H18N2O3 .
- The compound features an oxazole ring, an amide functional group, and an ethylphenoxy substituent.
- EPOX exhibits interesting pharmacological properties, making it relevant for scientific research and potential applications.
2-(4-ethylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)propanamide: , is a synthetic organic compound.
Preparation Methods
- Synthetic Routes : EPOX can be synthesized through various methods, including condensation reactions.
- One common approach involves the reaction of 4-ethylphenol with 3-phenyl-5-amino-1,2-oxazole in the presence of an appropriate coupling agent (e.g., DCC or EDC) to form the amide bond.
- Reaction Conditions : These reactions typically occur under mild conditions (room temperature or slightly elevated temperatures) in organic solvents (e.g., dichloromethane or dimethylformamide).
- Industrial Production : While EPOX is not produced on an industrial scale, its synthesis can be scaled up using similar principles.
Chemical Reactions Analysis
- Reactivity : EPOX undergoes various chemical reactions due to its functional groups.
- Oxidation : It can be oxidized to form an oxazole N-oxide.
- Reduction : Reduction of the oxazole ring may yield a dihydro derivative.
- Substitution : Nucleophilic substitution reactions can occur at the amide nitrogen.
- Common Reagents and Conditions : Reagents like hydrogen peroxide (for oxidation), lithium aluminum hydride (for reduction), and alkyl halides (for substitution) are used.
- Major Products : The major products depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
- Medicinal Chemistry : EPOX derivatives may exhibit anti-inflammatory, analgesic, or antitumor activities.
- Biological Studies : Researchers investigate EPOX’s effects on cellular pathways, receptor binding, and enzymatic inhibition.
- Industry : EPOX could serve as a starting point for drug development or as a building block for other compounds.
Mechanism of Action
- EPOX’s mechanism of action likely involves interactions with specific protein targets.
- It may modulate enzymes, receptors, or ion channels, affecting cellular processes.
- Further studies are needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
- EPOX’s uniqueness lies in its combination of an oxazole ring, an amide group, and an ethylphenoxy substituent.
- Similar compounds include oxazole-based amides and related heterocycles.
Properties
Molecular Formula |
C20H20N2O3 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-(4-ethylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)propanamide |
InChI |
InChI=1S/C20H20N2O3/c1-3-15-9-11-17(12-10-15)24-14(2)20(23)21-19-13-18(22-25-19)16-7-5-4-6-8-16/h4-14H,3H2,1-2H3,(H,21,23) |
InChI Key |
YIHGANMFAXPSDU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)C(=O)NC2=CC(=NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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